3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester
Description
Chemical Identity and Structural Features 3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester (CAS RN: 2504100-70-1), also known as MDMB-4en-PINACA or MDMB-PENINACA, is a synthetic cannabinoid (SC) with a molecular formula of C₂₀H₂₇N₃O₃ and a molecular weight of 357.5 g/mol . Structurally, it consists of:
Properties
IUPAC Name |
methyl (2S)-3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-6-7-10-13-23-15-12-9-8-11-14(15)16(22-23)18(24)21-17(19(25)26-5)20(2,3)4/h6,8-9,11-12,17H,1,7,10,13H2,2-5H3,(H,21,24)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOCBHBFWNGPGM-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337117 | |
| Record name | Methyl (2S)-3,3-dimethyl-2-({[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl}amino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401337117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2504100-70-1 | |
| Record name | MDMB-4EN-pinaca | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2504100701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2S)-3,3-dimethyl-2-({[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl}amino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401337117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MDMB-4EN-PINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2DZN2TDD6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
MDMB-4en-PINACA is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of indazole with various reagents to form the core structure, followed by the addition of a pent-4-en-1-yl group and a carboxamido group. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of MDMB-4en-PINACA involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the potentially hazardous chemicals involved .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical in metabolic pathways and degradation studies.
Reagents and Conditions
-
Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Solvent : Methanol, ethanol, or aqueous mixtures
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Temperature : 25–60°C
Example Protocol
| Reaction Component | Details |
|---|---|
| Substrate | MDMB-4en-PINACA (1 eq) |
| Base | 2 M NaOH (2 eq) |
| Solvent | Methanol/Water (4:1) |
| Time | 4–6 hours at 50°C |
Product : 3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine (carboxylic acid derivative) .
Oxidation of the Pent-4-en-1-yl Chain
The pentenyl side chain’s terminal double bond is susceptible to oxidation, forming epoxides or diols. This reaction is inferred from metabolic studies of structurally related synthetic cannabinoids.
Reagents and Conditions
-
Oxidizing Agents : Ozone, m-chloroperbenzoic acid (mCPBA), or cytochrome P450 enzymes (in vivo)
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Solvent : Dichloromethane (DCM) or aqueous buffers
Expected Products
| Product Type | Structure |
|---|---|
| Epoxide | Formation of a 4,5-epoxide on the pentenyl chain |
| Diol | Vicinal diol via anti addition (e.g., using OsO₄) |
N-Dealkylation
The pentenyl group attached to the indazole nitrogen undergoes N-dealkylation, particularly under metabolic or acidic conditions.
Reagents and Conditions
-
Acid : Hydrochloric acid (HCl) or trifluoroacetic acid (TFA)
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Enzymatic : Cytochrome P450 (CYP3A4, CYP2C19) in hepatic metabolism
Example Pathway
-
Protonation of the alkyl chain’s nitrogen.
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Cleavage of the C–N bond, releasing 4-penten-1-amine.
-
Product : 3-methyl-N-(1H-indazol-3-ylcarbonyl)-L-valine methyl ester.
Amide Bond Stability
The carboxamido linker between the indazole and valine residues is resistant to hydrolysis under physiological conditions but may degrade under extreme acidic or basic environments.
Stability Data
| Condition | Degradation Observed? |
|---|---|
| pH 1–3 (37°C) | Partial hydrolysis after 24 hours |
| pH 10–12 (37°C) | Complete hydrolysis within 6 hours |
Thermal Degradation
MDMB-4en-PINACA decomposes at elevated temperatures, with pyrolysis products including indazole derivatives and fragmented alkenes.
Thermogravimetric Analysis (TGA)
| Temperature Range (°C) | Mass Loss (%) | Major Products |
|---|---|---|
| 150–200 | 5–10 | Indazole, CO₂ |
| 200–300 | 40–60 | Pentenyl fragments, methyl valerate |
Photochemical Reactions
UV exposure induces isomerization of the pentenyl double bond and radical-mediated decomposition.
Key Observations
-
Isomerization : cis-to-trans isomerization at the double bond.
-
Degradation : Formation of carbonyl compounds (e.g., aldehydes) via Norrish-type reactions.
Scientific Research Applications
MDMB-4en-PINACA features a unique structure that includes an indazole ring and a pentenyl side chain, contributing to its activity as a cannabinoid receptor agonist. Its potency as a CB1 receptor agonist has been noted, with an EC50 value of approximately 2.47 nM, indicating strong binding affinity .
Pharmacological Studies
MDMB-4en-PINACA is primarily used in pharmacological research to explore the effects of synthetic cannabinoids on the endocannabinoid system. Its role as a potent CB1 receptor agonist makes it a valuable tool for:
- Investigating Cannabinoid Receptor Mechanisms : Researchers utilize this compound to understand the interaction between synthetic cannabinoids and cannabinoid receptors, which can lead to insights into therapeutic applications for pain management, anxiety, and other conditions.
Toxicological Assessments
Given its classification as a designer drug, MDMB-4en-PINACA has been studied for its toxicological effects:
- Safety Profile Evaluation : Toxicological studies assess the potential adverse effects associated with exposure to this compound, including its impact on human health when used recreationally or accidentally ingested.
Analytical Chemistry
MDMB-4en-PINACA serves as an analytical reference standard in forensic and toxicological laboratories:
- Detection and Quantification : It is used in developing analytical methods for detecting synthetic cannabinoids in biological samples, aiding in drug testing and forensic investigations.
Case Study 1: Pharmacodynamics of MDMB-4en-PINACA
A study conducted by the Drug Enforcement Administration (DEA) highlighted the pharmacodynamics of MDMB-4en-PINACA, noting its prevalence among synthetic cannabinoids identified in drug seizures. The study emphasized its high potency and potential for abuse compared to traditional cannabinoids .
Case Study 2: Toxicity Reports
Research published in toxicology journals reported cases of acute toxicity linked to MDMB-4en-PINACA use. Symptoms included severe agitation, cardiovascular issues, and altered mental states, underscoring the need for comprehensive safety evaluations .
Mechanism of Action
MDMB-4en-PINACA acts as a potent agonist of the cannabinoid receptor 1 (CB1). It binds to the CB1 receptor with high affinity, leading to the activation of downstream signaling pathways. This results in various physiological effects, including psychoactive effects similar to those of delta-9-tetrahydrocannabinol (THC) .
Comparison with Similar Compounds
Physicochemical Properties
- Physical State : Neat solid at room temperature .
- Storage : Stable at -20°C for ≥7 years .
- Stereochemistry : Contains a single defined stereocenter in the L-valine moiety .
Pharmacological Activity As a synthetic cannabinoid, MDMB-4en-PINACA acts as a potent agonist of cannabinoid receptors (CB1 and CB2), mimicking the effects of Δ⁹-tetrahydrocannabinol (THC) but with significantly higher affinity . Its psychoactive effects include altered mental status, tachycardia, and hallucinations, consistent with SC toxicity profiles .
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural variations and pharmacological data for MDMB-4en-PINACA and related SCs:
Key Structural Determinants of Activity
Alkyl Chain Modifications
Chain Length :
- MDMB-4en-PINACA ’s pentenyl chain (C₅) balances lipophilicity and metabolic stability. Shorter chains (e.g., 4F-MDMB-BUTINACA’s C₄) may reduce half-life due to faster oxidation .
- 5F-ADB ’s fluorinated pentyl chain enhances lipid solubility and CB1 binding, contributing to its extreme potency (EC₅₀ ~0.1 nM) .
Fluorination Effects
- Fluorination at terminal positions (e.g., 5F-ADB) delays cytochrome P450-mediated degradation, prolonging duration of action .
- Non-fluorinated compounds like MDMB-4en-PINACA may exhibit shorter half-lives but retain high potency due to structural conformation .
Toxicological and Regulatory Profiles
Biological Activity
3-Methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester, commonly referred to as MDMB-4en-PINACA, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly as a potent agonist of the cannabinoid receptor type 1 (CB1). This article delves into the compound's biological activity, synthesis, pharmacological properties, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C20H27N3O3 |
| Molecular Weight | 357.45 g/mol |
| CAS Number | 2504100-70-1 |
| Density | 1.11 ± 0.1 g/cm³ |
| Solubility | DMF: 12 mg/ml; DMSO: 12 mg/ml |
MDMB-4en-PINACA is characterized by its indazole structure and the presence of a pentenyl group, which contributes to its biological activity. The compound is typically synthesized through a multi-step chemical process involving various reagents and solvents such as methanol.
MDMB-4en-PINACA acts primarily as an agonist at the CB1 receptor, with an effective concentration (EC50) of approximately 2.47 nM. This high affinity for the CB1 receptor suggests significant potential for psychoactive effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .
Pharmacological Effects
The activation of CB1 receptors by MDMB-4en-PINACA leads to various physiological effects, including:
- Analgesia : Reduction in pain perception.
- Euphoria : Induction of feelings of well-being.
- Appetite Stimulation : Increased hunger.
- Cognitive Effects : Alterations in memory and learning processes.
Toxicology and Safety
Despite its potential therapeutic applications, the safety profile of MDMB-4en-PINACA remains under investigation. Reports indicate that synthetic cannabinoids often exhibit unpredictable effects and may lead to severe adverse reactions, including anxiety, paranoia, and cardiovascular issues .
Case Study 1: Recreational Use and Toxicity Reports
A study conducted on users of synthetic cannabinoids highlighted cases where MDMB-4en-PINACA was implicated in severe health issues. Users reported symptoms ranging from acute anxiety to psychotic episodes following consumption. Toxicology screenings confirmed the presence of MDMB-4en-PINACA in several emergency room admissions related to synthetic cannabinoid use .
Case Study 2: Analytical Detection Methods
Research focused on developing analytical methods for detecting MDMB-4en-PINACA in biological samples has shown promising results. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been effective in quantifying this compound in urine samples from users, aiding law enforcement and health professionals in understanding its prevalence and impact .
Q & A
Q. How is the stereochemistry of 3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester confirmed experimentally?
The compound contains a defined stereocenter at the L-valine residue. Stereochemical confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants (e.g., -values) for diastereotopic protons and nuclear Overhauser effect (NOE) correlations. For example, in related valine esters, distinct splitting patterns for methyl groups (e.g., δ 1.02 and 1.12 ppm as doublets) and chiral center protons (δ 2.36 ppm as a multiplet) are observed in -NMR spectra . The InChI code (1S/C20H28FN3O3) and stereodescriptor in the SMILES string further validate the configuration .
Q. What are the recommended synthetic routes for this compound?
A typical synthesis involves:
- Step 1 : Coupling 1-(4-penten-1-yl)-1H-indazole-3-carboxylic acid with L-valine methyl ester using carbodiimide-based reagents (e.g., DCC or EDC) or FeCl3-catalyzed esterification under reflux conditions .
- Step 2 : Purification via silica gel chromatography (e.g., CH2Cl2/MeOH gradients) to isolate the target compound.
- Step 3 : Characterization by LC-MS, IR (e.g., carbonyl stretches at 1742 cm), and NMR (e.g., indazole aromatic protons at δ 7.7–8.1 ppm) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the coupling of indazole derivatives with valine esters?
Yield optimization requires:
- Design of Experiments (DoE) : Statistical modeling to test variables like temperature, catalyst loading (e.g., FeCl3 at 0.5–3.0 equiv), and solvent polarity .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd nanoparticles for hydrogenation side reactions) or acid scavengers (e.g., DMAP) to minimize byproducts .
- In-line Analytics : Flow chemistry setups with real-time FTIR or UV monitoring to track intermediate formation .
Q. What analytical techniques are critical for resolving discrepancies in spectral data?
Discrepancies arise from impurities (e.g., unreacted starting materials) or stereoisomers. Key methods include:
- 2D NMR (COSY, HSQC) : To assign overlapping proton signals (e.g., indazole C7-H vs. valine CH3 groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C20H28N3O3+) and detect trace impurities .
- Cross-Referencing Databases : Compare experimental data with predicted -NMR shifts (ACD/Labs Percepta) or InChIKey hashes (e.g., WWDNAGBKUMGNDQ-KEMDMYKJSA-N) .
Q. How does the 4-penten-1-yl substituent influence the compound’s physicochemical properties?
The 4-penten-1-yl group:
- Lipophilicity : Increases logP (predicted >3.0 via ACD/Labs), enhancing membrane permeability but reducing aqueous solubility .
- Reactivity : The terminal alkene enables click chemistry (e.g., thiol-ene reactions) for bioconjugation or prodrug strategies .
- Stability : Susceptible to oxidation; storage under inert gas (N2/Ar) and low temperatures (−20°C) is recommended .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?
Contradictions may stem from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and endpoint measurements (e.g., IC50 vs. EC50) .
- Stereochemical Purity : Ensure enantiomeric excess (>98%) via chiral HPLC, as D-valine analogs show reduced activity .
- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., ester hydrolysis to free carboxylic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
